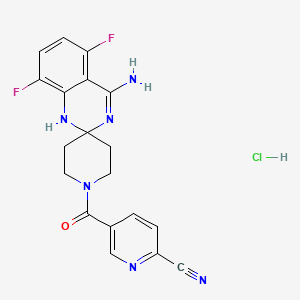

Alosetron (D3 Hydrochloride)

Vue d'ensemble

Description

Alosetron is a potent and selective 5-HT3 antagonist used to treat diarrhea-predominant irritable bowel syndrome (IBS) in women . It is used in severe cases of IBS that have not responded to other therapy . Alosetron has an antagonist action on the 5-HT3 receptors and thus may modulate serotonin-sensitive gastrointestinal (GI) processes .

Synthesis Analysis

The synthesis of Alosetron involves the condensation of bulk chemicals N-methylaniline and 1,3-cyclohexadione, followed by photocyclization of the resulting adduct under oxidative conditions . This process is simple to carry out for large scale preparation and industrially viable .Molecular Structure Analysis

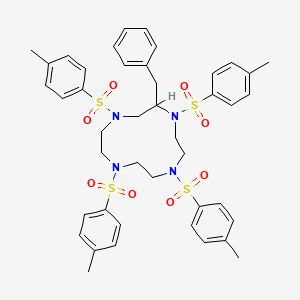

The molecular formula of Alosetron is C17H18N4O . It has a weight average of 294.351 and a mono-isotopic mass of 294.148061218 .Chemical Reactions Analysis

An oxidative photocyclisation of N-arylenaminones to indoles is described, that mirrors the Fischer indole synthesis but uses anilines in place of arylhydrazines . This reaction is part of the synthesis process of Alosetron .Physical And Chemical Properties Analysis

Alosetron has a molecular weight of 297.37 and a chemical formula of C17H15D3N4O .Applications De Recherche Scientifique

1. Treatment of Irritable Bowel Syndrome (IBS) Alosetron is a potent and highly selective serotonin 5-HT 3 receptor antagonist that has been shown to be clinically efficient in female patients with diarrhoea-predominant IBS . It modulates serotonin-sensitive gastrointestinal (GI) processes, which are believed to be involved in clinical symptom generation in functional bowel disorders such as IBS .

2. Improvement of Health-Related Quality of Life (HRQoL) Alosetron has demonstrated efficacy compared with placebo in clinical trials and has been shown to improve overall health-related quality of life (HRQoL) . This is particularly important for patients with chronic conditions like IBS, which can significantly impact their quality of life .

3. Modulation of Gut Sensory and Motor Function Several previous experimental and clinical studies have shown that afferent and efferent neural pathways are directly involved in the modulation of gut sensory and motor function . Alosetron, by acting as a 5-HT3 antagonist, can modulate these serotonin-sensitive processes .

4. Management of Severe Diarrhoea-Predominant IBS in Women Alosetron is used only for the management of severe diarrhoea-predominant irritable bowel syndrome (IBS) in women . This is due to its action on the 5-HT3 receptors, which can modulate serotonin-sensitive GI processes .

Development of Similar Drugs

The continued use of Alosetron, despite its severe restrictions, opens an avenue for the development of similar drugs with more favourable benefit/risk profiles . This could lead to new treatments for IBS and other functional syndromes.

Research into Functional Gastrointestinal Disorders

Functional gastrointestinal disorders such as IBS are very common and exert substantial impact on patients’ quality of life and the use of medical resources . Alosetron’s efficacy in treating IBS symptoms provides a valuable tool for researching these disorders and developing new treatment strategies .

Mécanisme D'action

Target of Action

Alosetron-d3 Hydrochloride, also known as Alosetron (D3 Hydrochloride) or Lotronex-d3, is a potent and selective antagonist of the serotonin 5-HT3 receptor type . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

The activation of 5-HT3 receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to irritable bowel syndrome (IBS) . By blocking these receptors, Alosetron-d3 Hydrochloride is able to effectively control IBS .

Biochemical Pathways

Alosetron-d3 Hydrochloride modulates serotonin-sensitive gastrointestinal (GI) processes . It blocks the fast 5HT3-mediated depolarization of guinea-pig myenteric and submucosal neurons . This blockade may inhibit unpleasant visceral sensations such as nausea, bloating, and pain .

Pharmacokinetics

Alosetron-d3 Hydrochloride exhibits rapid absorption and has a volume of distribution of 65 to 95 L . It undergoes extensive hepatic metabolism via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine, but their biological activity is unknown . The compound is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .

Result of Action

The blockade of 5-HT3 receptors by Alosetron-d3 Hydrochloride results in the modulation of the enteric nervous system . This modulation can reduce pain, abdominal discomfort, urgency, and diarrhea in patients with IBS . Alosetron-d3 Hydrochloride has also been shown to decrease visceral sensation, which reduces pain and rectal urgency in IBS associated with constipation .

Action Environment

The action of Alosetron-d3 Hydrochloride is influenced by various factors. For instance, plasma concentrations are 30% to 50% lower and less variable in men . Also, plasma levels are elevated by about 40% in patients 65 years and older . Furthermore, exposure to Alosetron-d3 Hydrochloride is increased in individuals with hepatic function impairment .

Safety and Hazards

Alosetron is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQZOVOVDSGJH-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675546 | |

| Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alosetron-d3 Hydrochloride | |

CAS RN |

1189919-71-8 | |

| Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)